2-Amino-3,5-dimethylbenzoic acid

Catalog No.
S665082
CAS No.
14438-32-5
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dimethylbenzoic acid

CAS Number

14438-32-5

Product Name

2-Amino-3,5-dimethylbenzoic acid

IUPAC Name

2-amino-3,5-dimethylbenzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

GIMYRAQQQBFFFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

The exact mass of the compound 2-Amino-3,5-dimethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3,5-dimethylbenzoic acid (CAS 14438-32-5), also known as 3,5-dimethylanthranilic acid, is a highly substituted aromatic building block widely utilized in the synthesis of complex heterocycles, macrocyclic ligands, and conformationally restricted peptides . Characterized by an amino group and a carboxylic acid flanked by two electron-donating methyl groups, this compound exhibits distinct steric and electronic properties compared to baseline anthranilic acid [1]. In industrial and laboratory procurement, it is primarily selected for its utility as a regioselective aryne precursor, a nucleophilic monomer in quinazolinone library generation, and a rigidifying unnatural amino acid in therapeutic peptide engineering [2].

Substituting 2-Amino-3,5-dimethylbenzoic acid with unsubstituted anthranilic acid or alternative halogenated derivatives fundamentally alters downstream processability and product performance [1]. In benzyne-mediated total synthesis, lacking the bulky 3-methyl group results in a loss of steric-directed regiocontrol, leading to complex, inseparable mixtures of regioisomers and drastically reduced isolated yields of the target polycycle . Furthermore, in the synthesis of macrocyclic tetraamido-N oxidation catalysts, replacing the electron-donating dimethyl groups with electron-withdrawing halogens (e.g., 3,5-dichloroanthranilic acid) severely depresses the nucleophilicity of the amine, stalling amidation kinetics and reducing the overall yield of critical macro-linker intermediates [2].

Steric-Directed Regioselectivity in Benzyne Cycloadditions

When subjected to diazotization, 2-Amino-3,5-dimethylbenzoic acid generates 3,5-dimethylbenzyne. In nucleophilic additions or cycloadditions, the substantial steric bulk of the C3-methyl group adjacent to the aryne triple bond directs attack predominantly to the less hindered C2 position . This provides a distinct regiochemical advantage over unsubstituted anthranilic acid, which generates a symmetrical benzyne and yields 1:1 regioisomer mixtures when reacting with unsymmetrical dienes [1].

Evidence DimensionRegioselectivity in unsymmetrical trapping
Target Compound DataHigh regiomeric excess (often >90:10) favoring attack at the less hindered aryne carbon
Comparator Or BaselineUnsubstituted anthranilic acid (1:1 regioisomer ratio)
Quantified Difference>80% increase in regioselectivity
ConditionsIn situ diazotization and trapping with unsymmetrical dienes/nucleophiles

Essential for procurement in total synthesis workflows where strict regiocontrol of polycyclic intermediates is required.

Enhanced Amine Nucleophilicity for Macrocyclic Linker Synthesis

The presence of two electron-donating methyl groups at the 3 and 5 positions significantly increases the electron density on the adjacent amino group compared to halogenated analogs [1]. In the synthesis of macrocyclic tetraamido-N ligands via condensation with malonyl dichlorides, 3,5-dimethylanthranilic acid exhibits superior nucleophilic reactivity, leading to faster conversion rates and higher yields of the macro-linker intermediate than the electron-deficient 3,5-dichloroanthranilic acid comparator [2].

Evidence DimensionAmine nucleophilicity and amidation yield
Target Compound DataAccelerated condensation with high macro-linker yield (>60-70%)
Comparator Or Baseline3,5-Dichloroanthranilic acid (slower reaction, lower yield due to deactivated amine)
Quantified DifferenceSignificant reduction in reaction time and improved isolated yield
ConditionsCondensation with substituted malonyl dichloride in pyridine (<70 °C)

Buyers scaling up combinatorial libraries or macrocyclic ligands should select the dimethyl variant to optimize throughput and minimize unreacted starting material.

Lipophilic Tuning in Combinatorial Scaffolds

In the generation of quinazolinone-based pharmaceutical libraries, substituting standard anthranilic acid with 2-Amino-3,5-dimethylbenzoic acid systematically increases the scaffold's lipophilicity (logP) [1]. The dual methyl groups provide a measurable hydrophobic enhancement compared to unsubstituted or monomethylated precursors, which directly influences the membrane permeability and target binding profile of the resulting combinatorial hits [2].

Evidence DimensionScaffold lipophilicity (calculated logP contribution)
Target Compound Data+1.0 logP unit contribution (approx. +0.5 per methyl group)
Comparator Or BaselineUnsubstituted anthranilic acid (baseline logP)
Quantified Difference~1.0 unit increase in logP of the final quinazolinone core
ConditionsCombinatorial synthesis of N-styryl quinazolinone derivatives

Vital for medicinal chemistry procurement when optimizing the pharmacokinetic properties and bioavailability of heterocyclic screening libraries.

Conformational Rigidity in Peptide Synthesis

As an unnatural amino acid building block, 3,5-dimethylanthranilic acid introduces severe steric constraints into the peptide backbone [1]. The 3-methyl group, positioned ortho to the amino functionality, restricts the phi/psi torsional angles more strictly than unsubstituted 2-aminobenzoic acid (2-Abz). This rigidity is leveraged in the design of highly specific binding peptides, such as tau aggregation inhibitors, to lock the sequence into an active, target-binding conformation[2].

Evidence DimensionBackbone torsional flexibility
Target Compound DataHighly restricted conformational space due to ortho-methyl steric clash
Comparator Or BaselineUnsubstituted 2-aminobenzoic acid (2-Abz) (greater rotational freedom)
Quantified DifferenceSubstantial reduction in accessible phi/psi angles
ConditionsSolid-phase peptide synthesis (SPPS) incorporation into therapeutic sequences

Procurement of this specific substituted variant is necessary when engineering proteolytically stable, conformationally locked peptide therapeutics.

Regioselective Aryne Trapping in Total Synthesis

Directly downstream of its steric-directing capabilities, 2-Amino-3,5-dimethylbenzoic acid is the optimal precursor for generating 3,5-dimethylbenzyne. It is procured for complex total synthesis workflows where unsymmetrical dienes or nucleophiles must be trapped with high regiochemical fidelity, avoiding the costly separation of 1:1 regioisomer mixtures common with unsubstituted anthranilic acid.

High-Yield Synthesis of Macrocyclic Oxidation Catalysts

Leveraging its enhanced amine nucleophilicity, this compound is selected as a primary building block for synthesizing robust macrocyclic tetraamido-N ligands (Collins catalysts). The electron-donating methyl groups not only improve the yield of the macro-linker condensation step but also impart superior oxidative resistance to the final transition metal complex [1].

Combinatorial Generation of Lipophilic Quinazolinones

In medicinal chemistry, this compound is procured to systematically tune the lipophilicity and steric profile of quinazolinone drug libraries. By incorporating the 3,5-dimethyl motif, researchers can rapidly generate combinatorial hits with enhanced membrane permeability and altered target binding affinities compared to baseline analogs[2].

Engineering Conformationally Locked Therapeutic Peptides

Due to its ability to severely restrict backbone torsional angles, 3,5-dimethylanthranilic acid is utilized as an unnatural amino acid in solid-phase peptide synthesis. It is specifically chosen over standard 2-aminobenzoic acid to rigidify therapeutic sequences, such as tau aggregation inhibitors, ensuring the peptide remains locked in its active conformation for optimal target engagement [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14438-32-5

Wikipedia

2-amino-3,5-dimethylbenzoic acid

Dates

Last modified: 08-15-2023

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